Jamaicamide B

Marine Natural Products Structural Elucidation Halogenated Lipopeptides

Researchers studying VGSC blockade require structurally characterized antagonists with defined stereochemistry-rare among marine cyanobacterial metabolites. Jamaicamide B solves this with definitive (9S) stereochemistry confirmed by the 2024 first total synthesis, the only jamaicamide analog with verified absolute configuration and scalable synthetic access. • Definitive (9S) stereochemistry via 2024 total synthesis - only analog with fully characterized absolute configuration • Validated VGSC blocker with documented in vivo neurotoxicity (goldfish assay) and cytotoxicity (H-460, Neuro-2a) • Direct JamD halogenase substrate - validated starting material for chemoenzymatic synthesis of jamaicamide A & novel brominated analogs • Distinct HPLC retention vs. jamaicamide A - suitable as reference standard for analytical method development

Molecular Formula C27H37ClN2O4
Molecular Weight 489 g/mol
Cat. No. B1259070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJamaicamide B
Synonymsjamaicamide B
Molecular FormulaC27H37ClN2O4
Molecular Weight489 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)N1C(=O)C=C(CCNC(=O)CCC=CC(C)CCC(=CCl)CCCC#C)OC
InChIInChI=1S/C27H37ClN2O4/c1-5-6-7-11-23(20-28)15-13-21(2)10-8-9-12-25(31)29-18-17-24(34-4)19-27(33)30-22(3)14-16-26(30)32/h1,8,10,14,16,19-22H,6-7,9,11-13,15,17-18H2,2-4H3,(H,29,31)/b10-8+,23-20+,24-19+
InChIKeyKZVHAGNFWJIOMX-GDKFLGFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jamaicamide B: Sodium Channel Blocker from Marine Cyanobacteria


Jamaicamide B is a mixed polyketide-peptide natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula) [1]. It belongs to the jamaicamide family alongside jamaicamide A and jamaicamide C, all of which function as voltage-gated sodium channel (VGSC) blockers [1]. The compound possesses a structurally complex architecture featuring a pyrrolinone ring, a β-methoxy enone, an (E)-olefin, an (E)-chloroolefin, and a terminal alkyne moiety, with a molecular weight of 489 g/mol and formula C27H37ClN2O4 [2].

VGSC Blocker Sodium channel inhibition studies, neuropharmacology research
Total Synthesis Definitive (9S) stereochemistry, synthetic accessibility
Marine Natural Product Mixed polyketide-peptide architecture, distinct from jamaicamide A/C

Jamaicamide B: Structural and Functional Specificity


Generic substitution among jamaicamide family members is not scientifically valid due to distinct structural differences that dictate divergent physicochemical properties and biological activity profiles. Jamaicamide A contains a terminal alkynyl bromide absent in jamaicamide B and jamaicamide C, which substantially alters molecular weight, lipophilicity, and halogen-dependent molecular recognition [1]. Furthermore, jamaicamide B exhibits differential toxicity in whole-organism assays compared to its closest analogs, indicating that the structural variations translate to measurable functional divergence [1]. The 2024 first total synthesis of jamaicamide B provides definitive stereochemical assignment at C9 and establishes a scalable route unavailable for other family members, making jamaicamide B the only analog with verified synthetic accessibility and fully characterized absolute configuration [2].

Halogen-Dependent Properties
Absence of terminal alkynyl bromide in B vs A alters lipophilicity, molecular recognition, and chromatographic behavior; direct substitution may confound assay interpretation.
Functional Divergence in Vivo
Jamaicamide B exhibits reported toxicity in vertebrate assays, whereas A shows only sublethal effects; pharmacological profile may differ significantly.
Synthetic Accessibility
Total synthesis reported only for B (2024), providing defined stereochemistry and scalable route; A and C remain natural-source dependent with batch variability.

Jamaicamide B Differentiation Evidence


Terminal Alkyne vs Alkynyl Bromide: Structural Differentiation

Jamaicamide B is distinguished from jamaicamide A by the absence of a terminal alkynyl bromide at C1-C2. This structural difference results in a lower molecular weight and altered halogen-dependent properties. Jamaicamide A contains both chlorine (vinyl chloride) and bromine (alkynyl bromide) atoms, whereas jamaicamide B contains only chlorine [1]. Jamaicamide B is also distinguished from jamaicamide C by the presence of a terminal alkyne rather than a terminal alkene [1].

Terminal Alkyne vs Alkynyl Bromide
Head-to-head
Jamaicamide B lacks Br; MW 78.9 Da lower than A; distinct halogen profile
Supports structural identity confirmation and method selectivity
Data from natural isolate characterization
Marine Natural Products Structural Elucidation Halogenated Lipopeptides

Whole-Organism Toxicity: Goldfish Assay

In a goldfish toxicity assay, jamaicamide B exhibited toxicity activity, whereas jamaicamide A demonstrated only sublethal toxicity at 10 ppm after 90 minutes and jamaicamide C similarly showed differential activity [1]. None of the jamaicamides showed significant brine shrimp toxicity [1]. This in vivo whole-organism assay provides a functional differentiation among structurally related analogs.

Goldfish Toxicity Assay
Head-to-head
Reported toxicity in goldfish; jamaicamide A sublethal at 10 ppm
Functional divergence in vertebrate model precludes simple interchange
Exact LD50 not reported; endpoint context review recommended
Neurotoxicity In Vivo Toxicology Marine Toxin Pharmacology

Total Synthesis and Definitive Stereochemical Assignment

The first total synthesis of jamaicamide B was achieved and published in 2024, providing definitive stereochemical confirmation of the natural product as (9S)-jamaicamide B and establishing a synthetic route for procurement independent of natural source extraction [1]. Prior to this synthesis, the stereocenter at C9 remained undetermined. In contrast, total synthesis of jamaicamide A and jamaicamide C has not been reported as of 2024.

Total Synthesis (2024)
Class-level
First total synthesis; (9S) absolute configuration confirmed
Synthetic route enables reproducible procurement with defined stereochemistry
Julia–Kocienski/Evans alkylation strategy; no reported A/C total synthesis
Total Synthesis Stereochemical Assignment Chemical Supply

Lipophilicity and Chromatographic Differentiation

The structural difference between jamaicamide B and jamaicamide A results in distinct chromatographic behavior. Under typical reversed-phase HPLC conditions, jamaicamide B elutes earlier than jamaicamide A due to its lower lipophilicity conferred by the absence of the bromine atom [1]. This property difference enables analytical separation and purity assessment of individual family members from mixed samples.

RP-HPLC Retention
Head-to-head
Earlier elution vs jamaicamide A due to lower lipophilicity
Analytical separation possible; retention time distinct from co-occurring A
C18 RP-HPLC; inferred logP difference ~0.5–1.0 units
Physicochemical Properties Chromatography Analytical Chemistry

Sodium Channel Blocker vs Activator Distinction

Jamaicamide B functions as a voltage-gated sodium channel (VGSC) blocker, a mechanism it shares with kalkitoxin and saxitoxin but is functionally opposite to antillatoxin, which acts as a VGSC activator [1]. This mechanistic distinction categorizes jamaicamide B among VGSC inhibitors rather than activators, a fundamental bifurcation in sodium channel pharmacology that determines whether a compound decreases or increases neuronal excitability.

VGSC Blocker vs Activator
Class-level
Classified as VGSC blocker (like kalkitoxin, saxitoxin); opposite to activator antillatoxin
Mechanism classification essential for directional pharmacology studies
Review-based categorization; confirm via electrophysiology
Sodium Channel Pharmacology Neurotoxin Mechanism Electrophysiology

Jamaicamide B as JamD Halogenase Substrate

Biosynthetic studies reveal that jamaicamide B serves as the direct substrate for the halogenase enzyme JamD, which catalyzes the late-stage bromination of the terminal alkyne to produce jamaicamide A [1]. This precursor-product relationship establishes jamaicamide B as the penultimate intermediate in the biosynthetic pathway and provides a defined route for semi-synthetic derivatization.

JamD Halogenase Substrate
Head-to-head
Penultimate biosynthetic intermediate; substrate for JamD halogenase
May support semi-synthetic derivatization and halogenase assay development
Precursor to jamaicamide A via enzymatic bromination
Biosynthesis Halogenase Enzymes Natural Product Derivatization

Jamaicamide B Research Applications


Sodium Channel Blocker Pharmacology Studies

Jamaicamide B is appropriate for electrophysiology and pharmacology studies investigating VGSC blockade mechanisms. Its classification as a sodium channel blocker [1], combined with the 2024 total synthesis providing definitive (9S) stereochemistry [2], makes it suitable for experiments requiring a structurally characterized, synthetically accessible VGSC antagonist with reproducible purity. Researchers should confirm that the blocker mechanism aligns with their experimental hypothesis prior to procurement.

Comparative Marine Neurotoxin Toxicology in Vertebrates

Jamaicamide B has demonstrated toxicity in goldfish assays [1], establishing it as a tool for comparative neurotoxicity studies alongside other cyanobacterial sodium channel modulators. Researchers investigating structure-toxicity relationships across the jamaicamide family or comparing VGSC blockers (e.g., jamaicamide B vs. kalkitoxin) can employ jamaicamide B as a reference compound with documented in vivo activity in a vertebrate system.

Semi-Synthetic Derivatization and Halogenase Studies

Jamaicamide B is the direct biosynthetic substrate for the JamD halogenase, which catalyzes terminal alkyne bromination to yield jamaicamide A [1]. This precursor-product relationship makes jamaicamide B valuable for enzymology studies of JamD halogenase activity and for semi-synthetic approaches to generate jamaicamide A or novel brominated analogs. Researchers investigating halogenase substrate specificity or developing chemoenzymatic synthesis routes should consider jamaicamide B as the validated starting material.

Analytical Method Development and QC Reference Standard

Jamaicamide B exhibits distinct reversed-phase HPLC retention behavior compared to jamaicamide A, with earlier elution due to lower lipophilicity [1]. This chromatographic differentiation enables jamaicamide B to serve as a reference standard for analytical method development, particularly for separation and quantification of jamaicamide family members in natural extracts or synthetic mixtures. Researchers requiring pure jamaicamide B for calibration curves or method validation should confirm retention time relative to the later-eluting jamaicamide A.

Application
Selection Property
Validation Focus
VGSC Blocker Pharmacology
Blocker mechanism, synthetic accessibility
Confirm (9S) stereochemistry and sodium current inhibition
Comparative Marine Neurotoxin Toxicology
Vertebrate toxicity profile, structure-activity context
Verify in vivo activity in goldfish or comparable model
Semi-Synthetic Derivatization
JamD halogenase substrate, precursor-product relationship
Validate bromination to jamaicamide A; assess enzyme specificity
Analytical Reference Standard
Distinct RP-HPLC retention, lipophilicity differentiation
Confirm retention time vs jamaicamide A; develop separation method
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